molecular formula C22H27BO5 B6321091 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-87-3

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321091
CAS RN: 2096994-87-3
M. Wt: 382.3 g/mol
InChI Key: XUQKNCHWIMXTNK-UHFFFAOYSA-N
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Description

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (2-BDP) is a boron-containing compound that has recently been studied for its potential applications in scientific research. This compound has a unique structure and properties which make it a promising material for various applications in the field of biochemistry, physiology, and materials science. In

Scientific Research Applications

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential applications in scientific research. This compound has been studied as a potential catalyst for organic reactions as it has a unique structure and properties. Furthermore, 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been studied as a potential material for drug delivery systems due to its ability to bind to various molecules. Additionally, this compound has potential applications in the field of materials science due to its ability to form strong polymers.

Mechanism of Action

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential mechanism of action. It is believed that the boron atom in the compound can act as a Lewis acid, which can facilitate the formation of certain chemical bonds. Additionally, the compound has been studied for its ability to bind to certain molecules, which can lead to the formation of complexes with different properties.
Biochemical and Physiological Effects
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain molecules. Additionally, 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential to interact with certain proteins, which can lead to changes in the structure and function of these proteins. Furthermore, this compound has been studied for its potential to interact with certain hormones, which can lead to changes in the levels of these hormones in the body.

Advantages and Limitations for Lab Experiments

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high solubility in a variety of solvents, which allows for easy manipulation in the laboratory. Additionally, this compound is relatively stable, which makes it suitable for use in long-term experiments. However, one of the main limitations of this compound is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

There are several potential future directions for research on 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, further research could be done on the potential applications of 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in drug delivery systems and materials science. Furthermore, further research could be done on the biochemical and physiological effects of this compound, as well as on its potential mechanism of action. Finally, further research could be done on the potential uses of this compound in biochemistry and physiology.

Synthesis Methods

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with 2-benzyloxy-5-(1,3-dioxan-2-yl)phenol. This reaction occurs in the presence of a base such as sodium hydroxide, sodium carbonate, or potassium carbonate. The reaction is carried out in a solvent such as toluene, dichloromethane, or ethyl acetate at a temperature of between 0 and 100 degrees Celsius. After the reaction is complete, the 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is isolated and purified by recrystallization or column chromatography.

properties

IUPAC Name

2-[5-(1,3-dioxan-2-yl)-2-phenylmethoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BO5/c1-22(2)15-27-23(28-16-22)19-13-18(21-24-11-6-12-25-21)9-10-20(19)26-14-17-7-4-3-5-8-17/h3-5,7-10,13,21H,6,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQKNCHWIMXTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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